molecular formula C9H9Cl2N B2892451 4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride CAS No. 2225154-14-1

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride

Cat. No.: B2892451
CAS No.: 2225154-14-1
M. Wt: 202.08
InChI Key: DMTPMRSQERTCEJ-UHFFFAOYSA-N
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Description

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride is an organic compound with the molecular formula C9H8ClN·HCl. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the para position and a prop-2-yn-1-yl group at the nitrogen atom. This compound is often used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride typically involves the reaction of 4-chloroaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then interact with various cellular components, leading to oxidative stress and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride: Similar structure but with a fluorine atom instead of chlorine.

    4-Bromo-N-(prop-2-yn-1-yl)aniline hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    4-Iodo-N-(prop-2-yn-1-yl)aniline hydrochloride: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs

Properties

IUPAC Name

4-chloro-N-prop-2-ynylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6,11H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTPMRSQERTCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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